
2-クロロピリジン-4-ボロン酸
概要
説明
2-Chloro-4-pyridylboronic acid is a chemical compound that is part of the arylboronic acid family, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Although the provided papers do not directly discuss 2-chloro-4-pyridylboronic acid, they do provide insights into the chemistry of related pyridylboronic acids and their applications in synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of halogenated pyridines as starting materials. These compounds are characterized by multinuclear NMR experiments and single-crystal X-ray diffraction studies, indicating a robust method for their preparation and confirmation of their structure .
Molecular Structure Analysis
The molecular structure of pyridylboronic acids is typically characterized by the presence of a pyridine ring substituted with a boronic acid group. This functional group is crucial for the reactivity of these compounds in cross-coupling reactions. The crystal structures of related compounds, such as chlorometallate-pyridinium boronic acid salts, have been determined, showing various forms of chlorometallate species and hydrogen bond networks .
Chemical Reactions Analysis
Pyridylboronic acids are versatile reagents in cross-coupling reactions. For instance, axially chiral NHC-Pd(II) complexes catalyze the asymmetric conjugate addition of arylboronic acids to 2,3-dihydro-4-pyridones, producing 2-aryl-4-piperidones with high yields and excellent enantioselectivities . Additionally, the Suzuki-Miyaura coupling reaction is a common application for these compounds, as demonstrated by the synthesis of biaryl compounds using di(2-pyridyl)methylamine-based palladium dichloride complexes as catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-pyridylboronic acid would be influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating boronic acid group. These substituents affect the reactivity and stability of the compound. The boronic acid group, in particular, is known for its ability to form reversible covalent bonds with diols, which is a key feature exploited in cross-coupling reactions. The papers suggest that related pyridylboronic acids are stable under various conditions and can be used in reactions in aqueous solvents .
科学的研究の応用
生化学試薬
“2-クロロピリジン-4-ボロン酸”は、ライフサイエンス関連の研究に使用できる生体材料または有機化合物である生化学試薬です .
センシングアプリケーション
“2-クロロピリジン-4-ボロン酸”を含むボロン酸は、さまざまな研究分野でますます利用されています。 これらは、ジオールとの相互作用や、フッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで有用です .
生物学的ラベル付け
ボロン酸は、ジオールとの重要な相互作用により、生物学的ラベル付けから .
タンパク質操作と修飾
“2-クロロピリジン-4-ボロン酸”を含むボロン酸は、タンパク質操作と修飾に使用されます .
分離技術
治療法の開発
新規化合物の合成
“2-クロロピリジン-4-ボロン酸”は、DYRK1A阻害剤として、新規ピリダジノ[4,5-b]インドール-4-オンおよびピリダジン-3(2H)-オンアナログの合成に使用されます .
マイクロパーティクルの構成材料
作用機序
Target of Action
The primary target of 2-Chloropyridine-4-boronic acid is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system. By interacting with this receptor, 2-Chloropyridine-4-boronic acid can influence nerve signal transmission.
Mode of Action
2-Chloropyridine-4-boronic acid acts as an antagonist of the nicotinic acetylcholine receptor . It blocks the binding of acetylcholine to its receptor, which prevents the propagation of nerve signals . This blocking action can disrupt normal signal transmission in the nervous system.
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-4-boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances in the environment. It’s also worth noting that the compound should be stored at a temperature of 2-8°C .
Safety and Hazards
2-Chloro-4-pyridylboronic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and to use personal protective equipment .
特性
IUPAC Name |
(2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYRVVDXJMJLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408874 | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
458532-96-2 | |
| Record name | B-(2-Chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2-chloropyridin-4-yl)boronic acid in the synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine?
A1: (2-chloropyridin-4-yl)boronic acid acts as a reagent in a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. [] It reacts with 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, forming a carbon-carbon bond and ultimately yielding the target compound, 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



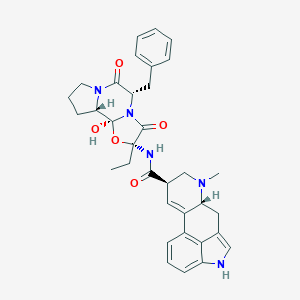
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
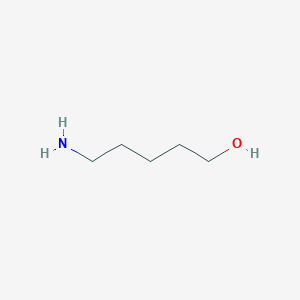
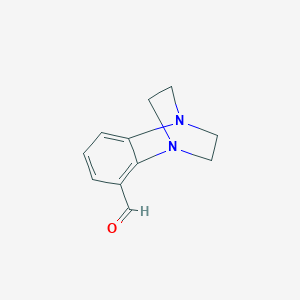

![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
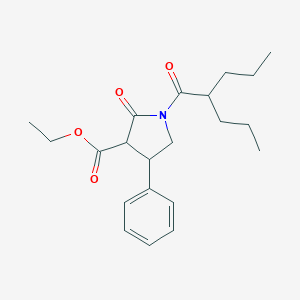

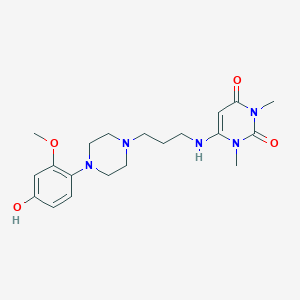

![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)